3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol
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Overview
Description
3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol is a complex organic compound that features a combination of silicon, oxygen, and carbon atoms This compound is notable for its unique structure, which includes a silyl group, an epoxide ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol typically involves multiple steps:
Formation of the Silyl Ether: The initial step involves the reaction of methyl(dipropyl)silane with a suitable alkyl halide to form the silyl ether.
Epoxidation: The next step is the introduction of the epoxide ring. This can be achieved by reacting an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to introduce the hydroxyl group. This can be done using a hydroxylating agent like osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted silyl ethers.
Scientific Research Applications
3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol is largely dependent on its functional groups:
Epoxide Ring: The epoxide ring can undergo ring-opening reactions, which are crucial in various chemical transformations.
Silyl Ether: The silyl ether group can stabilize reactive intermediates and facilitate selective reactions.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol: can be compared with other silyl ethers and epoxides, such as:
Uniqueness
- The combination of a silyl ether, epoxide, and hydroxyl group in a single molecule makes this compound unique. This structure allows for a wide range of chemical reactivity and potential applications that are not possible with simpler compounds.
Properties
CAS No. |
61095-01-0 |
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Molecular Formula |
C16H34O4Si |
Molecular Weight |
318.52 g/mol |
IUPAC Name |
3-[3-[methyl(dipropyl)silyl]propoxy]-2-(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/C16H34O4Si/c1-4-8-21(3,9-5-2)10-6-7-18-12-15(11-17)19-13-16-14-20-16/h15-17H,4-14H2,1-3H3 |
InChI Key |
PCHHAVHQPYYZFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(CCC)CCCOCC(CO)OCC1CO1 |
Origin of Product |
United States |
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